molecular formula C24H27N3O5S B1671609 Erbulozole CAS No. 124784-31-2

Erbulozole

Cat. No. B1671609
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-URXFXBBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbulozole (R55104) is a congener of the microtubule inhibitor tubulozole . It is undergoing phase I clinical trials as a chemotherapeutic agent .


Synthesis Analysis

The synthesis of Erbulozole starts from 1-(4-methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone. Ketalization of this compound with glycerin was performed in n-heptane with p-toluenesulfonic acid as the catalyst and under azeotropic removal of H2O .


Molecular Structure Analysis

Erbulozole has a molecular formula of C24H27N3O5S . It has a molar mass of 469.56 g/mol .


Chemical Reactions Analysis

Erbulozole is a congener of the microtubule inhibitor tubulozole . It exhibits a reversible antimicrotubular activity .


Physical And Chemical Properties Analysis

Erbulozole has a density of 1.28g/cm3 . Its boiling point is 632.9ºC at 760mmHg .

Scientific Research Applications

Antitumor and Radiochemotherapeutic Potential

Erbulozole (P.I.N.N.) (R 55 104) is a water-soluble congener of the microtubule inhibitor tubulozole, exhibiting significant potential in the realm of cancer treatment. It has demonstrated reversible antimicrotubular activity in vitro at doses significantly lower than its parent compound. Moreover, erbulozole has shown anti-invasive potential and exhibits antitumoral effects both in vitro and in vivo, particularly when administered appropriately. Notably, erbulozole enhances the effect of gamma irradiation in murine tumors, indicating its potential as a candidate for radiochemotherapeutic applications. The compound, when combined with radiotherapy, exhibits a pronounced interactive effect, suggesting its usefulness in new clinical applications related to cancer treatment and radiotherapy enhancement (Distelmans et al., 1989).

Phase I Clinical Trials

In clinical settings, erbulozole has undergone Phase I trials to evaluate its efficacy and safety. This trial involved dose-finding studies on patients, exploring a range of dosages to assess the compound's impact on tumors. The study highlighted the compound's limited hematological and biochemical toxicity, indicating a favorable safety profile at certain dosage levels. The findings from this trial provide critical insights into the potential clinical application of erbulozole in cancer therapy, paving the way for further exploration of its therapeutic benefits (Van Belle et al., 1993).

Formulation and Radioprotective Effects

Research into the formulation of erbulozole has revealed that when encapsulated into cyclodextrins, the drug retains its antitumoral effectiveness while also exhibiting radioprotective properties. This formulation, designated R 55 104-CYCLO, has been shown to reduce drug concentration without compromising its activity in drug-radiation combinations. Such a formulation not only enhances the antitumoral effects of erbulozole but also opens up possibilities for its use as a radioprotective agent, especially in the context of total body irradiation (Distelmans et al., 1991).

Safety And Hazards

Erbulozole should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

Future Directions

Erbulozole is currently undergoing phase I clinical trials as a chemotherapeutic agent . Further studies of this compound, particularly in combination with radiotherapy, may lead to new clinical applications .

properties

IUPAC Name

ethyl N-[4-[[(2R,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPCGBEXOCIGS-QPPBQGQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erbulozole

CAS RN

124784-31-2
Record name Erbulozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124784-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erbulozole
Reactant of Route 2
Reactant of Route 2
Erbulozole
Reactant of Route 3
Reactant of Route 3
Erbulozole
Reactant of Route 4
Reactant of Route 4
Erbulozole
Reactant of Route 5
Reactant of Route 5
Erbulozole
Reactant of Route 6
Reactant of Route 6
Erbulozole

Citations

For This Compound
63
Citations
SJ Van Belle, W Distelmans, J Vandebroek… - Anticancer …, 1993 - europepmc.org
Erbulozole (R55 104) is a water soluble congener of the microtubule inhibitor tubulozole, which has proven to possess anti-invasive, antitumoral and radiosensitizing capacities. A dose-…
Number of citations: 13 europepmc.org
W Distelmans, R Van Ginckel, W Vanherck… - Anticancer …, 1991 - europepmc.org
The clinically applicable formulation of the microtubule inhibitor erbulozole (R 55 104), dissolved into an aqueous hydroxypropyl-beta-cyclodextrin solution (designated as R 55 104-…
Number of citations: 14 europepmc.org
W Distelmans, R Van Ginckel, W Vanherck… - European Journal of …, 1989 - Elsevier
Erbulozole (PINN) (R 55 104) is a more water soluble congener of the synthetic microtubule inhibitor tubulozole (R 46 846) exhibiting a reversible antimicrotubular activity in vitro at a …
Number of citations: 4 www.sciencedirect.com
N De Klippel, J De Keyser, J De Greve, S Van Belle - Neurology, 1991 - AAN Enterprises
… erbulozole like neurotoxicity induced by − A Wernicke's encephalopathy …
Number of citations: 3 n.neurology.org
N De Klippel, A Dekeyzer, J De Greve, S Van Belle - 1991 - researchportal.vub.be
A Wernicke-like encephalopathy induced by the microtubule inhibitor erbulozole. — Vrije Universiteit Brussel … A Wernicke-like encephalopathy induced by the microtubule inhibitor …
Number of citations: 0 researchportal.vub.be
JA Lawrence - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 4 n.neurology.org
N De Klippel - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 0 n.neurology.org
SM Rao, GJ Leo - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 0 n.neurology.org
GP Sechi, L Batzu, L Agrò, C Fois - The Lancet Oncology, 2016 - thelancet.com
… In particular, for erbulozole, a dose-limiting toxicity at 100 mg/m² (one dose every 3 weeks) … Because the blood concentrations of thiamine did not change after erbulozole or ifosfamide …
Number of citations: 19 www.thelancet.com
KJ Meador - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 0 n.neurology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.